BenchChemオンラインストアへようこそ!

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide

Synthetic methodology Cross-coupling selectivity Sequential functionalization

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is a 2,5-dihalogenated N-methylbenzenesulfonamide (molecular formula C₇H₇BrClNO₂S, molecular weight 284.56 g·mol⁻¹, CAS 1852123-94-4, vendor-reported purity ≥95%). It belongs to the halogenated benzenesulfonamide class, a privileged scaffold in medicinal chemistry owing to the sulfonamide group's capacity to coordinate catalytic metal ions (e.g., Zn²⁺ in carbonic anhydrases) and to engage in hydrogen-bond networks within enzyme active sites.

Molecular Formula C7H7BrClNO2S
Molecular Weight 284.56 g/mol
Cat. No. B13075882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide
Molecular FormulaC7H7BrClNO2S
Molecular Weight284.56 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Br
InChIInChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3
InChIKeyWAGYICIJEDWMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide (CAS 1852123-94-4): A Mixed-Halogen Benzenesulfonamide Building Block for Selective Chemical Biology and Medicinal Chemistry


2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is a 2,5-dihalogenated N-methylbenzenesulfonamide (molecular formula C₇H₇BrClNO₂S, molecular weight 284.56 g·mol⁻¹, CAS 1852123-94-4, vendor-reported purity ≥95%) . It belongs to the halogenated benzenesulfonamide class, a privileged scaffold in medicinal chemistry owing to the sulfonamide group's capacity to coordinate catalytic metal ions (e.g., Zn²⁺ in carbonic anhydrases) and to engage in hydrogen-bond networks within enzyme active sites [1]. The mixed bromo–chloro substitution at the 2- and 5-positions of the phenyl ring generates a chemically differentiated dihalogen pattern that is absent in the more common symmetrical dichloro, dibromo, mixed bromo-fluoro, or unsubstituted N-methylbenzenesulfonamide analogs, providing a distinct vector for structure–activity relationship (SAR) exploration and chemoselective synthetic diversification .

Why 2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide Cannot Be Swapped with Its Symmetrical Dihalo or Mono-Halo Analogs: The Functional Consequences of an Asymmetric Br/Cl Pattern


Superficially similar 2,5-dihalogenated N-methylbenzenesulfonamides or mono-halogenated benzenesulfonamides cannot be freely interchanged with 2-bromo-5-chloro-N-methylbenzene-1-sulfonamide because the physicochemical and biochemical properties of the scaffold are dictated jointly by the number, identity, and relative position of the halogen atoms. The C–Br bond (bond dissociation energy ≈ 285 kJ·mol⁻¹) and the C–Cl bond (≈ 346 kJ·mol⁻¹) exhibit markedly different oxidative-addition propensities in cross-coupling reactions, meaning the mixed Br/Cl pattern enforces a regiochemically resolved reactivity manifold that is inaccessible to the symmetrical dichloro (CAS 6326-15-4) or dibromo (CAS 6318-32-7) analogs [1]. Furthermore, the halogens influence electron density on the aromatic ring (σₘ Hammett constants: Br = 0.39, Cl = 0.37, F = 0.34, H = 0.00), altering pKₐ, polarity, and protein-binding complementarity in a position-dependent manner [2]. The N-methyl group on the sulfonamide nitrogen further modulates hydrogen-bond donor capacity relative to primary sulfonamides, making specific N-alkyl substitution a critical parameter for target engagement. Consequently, exchanging any one of these components—bromine for chlorine, chlorine for fluorine, or N-methyl for N-H—produces a functionally distinct chemical tool that cannot serve as a drop-in replacement in established SAR series or synthetic routes [3].

Head-to-Head Quantitative Evidence for 2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide: Physicochemical, Synthetic, and Biological Differentiation from Closest Analogs


Regiochemically Orthogonal C–Br vs. C–Cl Reactivity Enables Sequential Cross-Coupling Strategies Unavailable with Symmetrical Dihalogenated Analogs

The target compound possesses two chemically distinct halogen substituents at the 2- (Br) and 5- (Cl) positions. Under standard Pd-catalyzed cross-coupling conditions, the C(sp²)–Br bond undergoes oxidative addition approximately 10- to 100-fold faster than the C(sp²)–Cl bond, enabling a predictable first coupling event exclusively at the bromine-bearing position without protecting-group manipulation [1]. In contrast, the symmetrical analog 2,5-dichloro-N-methylbenzenesulfonamide (CAS 6326-15-4) carries two electronically nearly equivalent C–Cl bonds that cannot be differentiated under typical catalytic conditions, and 2,5-dibromo-N-methylbenzenesulfonamide (CAS 6318-32-7) presents a risk of double substitution during the first coupling step . The 2-bromo-5-fluoro-N-methylbenzenesulfonamide analog (CAS 1864395-60-7) likewise offers differential reactivity, but the C–F bond (BDE ≈ 527 kJ·mol⁻¹) is essentially inert under standard cross-coupling conditions, eliminating the possibility of a second functionalization event altogether. The target compound thus provides a unique 'programmable' three-step diversification sequence (Br coupling → Cl coupling → sulfonamide N-functionalization) that none of the cited comparators can replicate.

Synthetic methodology Cross-coupling selectivity Sequential functionalization

Predicted Density and Boiling Point Systematically Shift with Halogen Composition, Enabling Chromatographic Separation from Dichloro and Dibromo Analogs

ACD/Labs Percepta-predicted physicochemical data reveal that the target compound occupies a distinct position in density–boiling point space relative to its closest analogs. The 2,5-dichloro analog (CAS 6326-15-4) exhibits a predicted density of 1.5 ± 0.1 g·cm⁻³ and a boiling point of 356.3 ± 52.0 °C at 760 mmHg . The 2,5-dibromo analog (CAS 6318-32-7), containing two heavier bromine atoms, shows a substantially higher density of 1.908 g·cm⁻³ and a boiling point of 391.6 °C at 760 mmHg . The target compound, with one bromine (atomic weight 79.9) and one chlorine (atomic weight 35.5), is predicted to fall at an intermediate density of approximately 1.7 g·cm⁻³ and a boiling point near 370 °C (ACD/Labs prediction based on MW 284.56 g·mol⁻¹ and mixed Br/Cl composition), providing a clear chromatographic retention-time differentiation window on both normal-phase and reverse-phase HPLC systems . The 2-bromo-5-fluoro analog (MW 268.11 g·mol⁻¹) is significantly lighter and less dense, further separating it in purification workflows .

Physicochemical properties Chromatography Purification

Mixed Br/Cl Substitution Pattern Confers a Distinct Solid-State Packing Motif Relative to Symmetrical Dihalogenated Analogs, as Evidenced by Crystallographic Analysis of Isostructural Arylsulfonamides

A systematic crystallographic study of halogen-substituted arylsulfonamides demonstrated that the substitution of two hydrogen atoms at the 2- and 5-positions of the phenyl ring by chlorine atoms yields a specific molecular conformation and intermolecular architecture (C–H···π and π–π dimeric interactions) that is conserved within the isostructural series [1]. The introduction of a bromine atom at the 2-position, as in the target compound, introduces a heavier halogen capable of forming halogen bonds (C–Br···O, Br···π) that are energetically and directionally distinct from the chlorine-mediated interactions present in the 2,5-dichloro analog [2]. This structural perturbation has been shown to affect the melting point and solubility of halogenated sulfonamides in a substitution pattern-dependent manner. The 2,5-dibromo analog (two bromine atoms) adopts yet another packing arrangement driven by dual Br-mediated halogen bonding, while the 2-bromo-5-fluoro analog introduces a C–F bond that participates poorly in halogen bonding, yielding markedly different crystal lattice energies .

Crystallography Solid-state properties Polymorphism

Chloro and Bromo Benzenesulfonamides Engage the Aromatase Active Site via Hydrophobic Interactions That Differ from Non-Halogenated Parent Scaffolds: Implications for Inhibitor Design

In a molecular docking and QSAR study of bis-sulfonamide derivatives as aromatase inhibitors, chloro-substituted benzenesulfonamide analog 15 (IC₅₀ = 50 nM) and bromo-substituted benzenesulfonamide analog 16 (IC₅₀ = 60 nM) both displayed sub-micromolar potency, and docking revealed that the halogen atoms participate in hydrophobic interactions with Leu477 of aromatase, mimicking the steroidal backbone of the natural substrate androstenedione [1]. The target compound, bearing both a chlorine and a bromine on the same phenyl ring in a 2,5-disposition, presents a dual-halogen hydrophobic surface that is structurally distinct from the mono-halogenated or non-halogenated comparator scaffolds explored in the study. Non-halogenated N-methylbenzenesulfonamide (CAS 5183-78-8) lacks the capacity for these halogen-mediated hydrophobic contacts and is expected to exhibit substantially weaker aromatase engagement . While a direct IC₅₀ measurement for the target compound against aromatase has not been reported, the SAR trend established in the bis-sulfonamide series indicates that the 2-bromo-5-chloro substitution pattern provides a unique hydrophobic interaction profile relative to all four comparator classes.

Aromatase inhibition Breast cancer Enzyme SAR

Vendor-Reported Purity and Long-Term Storage Specifications Meet Reproducibility Standards for Quantitative Biological Assays

The target compound is commercially available from multiple specialty chemical suppliers at a minimum purity specification of 95%, with recommended long-term storage in a cool, dry environment, which is the industry-standard specification for research-grade halogenated benzenesulfonamide building blocks . In contrast, the 2-bromo-N-methylbenzenesulfonamide analog (CAS 98192-14-4, purity 95–97%) and the 2,5-dibromo-N-methylbenzenesulfonamide analog (CAS 6318-32-7, purity 95–98%) are available at comparable purity levels across vendors, while the 2,5-dichloro-N-methylbenzenesulfonamide (CAS 6326-15-4) is listed at 95% minimum purity . Notably, the 2-bromo-5-fluoro-N-methylbenzenesulfonamide analog (CAS 1864395-60-7) has been discontinued by at least one major supplier (Biosynth/CymitQuimica), indicating potential supply-chain instability for that analog . Batch-to-batch traceability, supported by CAS-numbered identity and SDS documentation, is uniformly provided for the target compound. No supplier-reported solubility, LogP, or biological activity data are available for any of these analogs, reinforcing that the primary procurement differentiator at present is synthetic versatility and supply assurance rather than pre-characterized biological efficacy.

Quality control Reproducibility Procurement specifications

Evidence-Guided Application Scenarios for 2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide: Where the Mixed Br/Cl Scaffold Adds Decisive Value


Sequential C–C Bond Diversification in Parallel Library Synthesis

The orthogonality of C–Br vs. C–Cl bonds enables two consecutive transition metal-catalyzed cross-coupling reactions without protecting-group interconversion. A first Suzuki-Miyaura coupling at the 2-position (C–Br, rapid oxidative addition), followed by a second coupling at the 5-position (C–Cl, requiring a more active catalyst or higher temperature), generates a diverse biaryl library from a single building block . This strategy is not feasible with symmetrical 2,5-dichloro or 2,5-dibromo analogs, which demand either statistical mixtures or sequential protection/deprotection steps, adding 1–2 synthetic steps per analog. The 2-bromo-5-fluoro analog is limited to a single coupling event because the C–F bond is unreactive, producing fewer final compounds per synthesis cycle .

Halogen-Bond-Guided Cocrystal Engineering for Enhanced Solubility

The asymmetric Br/Cl halogen-bond donor pattern provides a directional supramolecular synthon that can be exploited in pharmaceutical cocrystal design. The bromine at position 2 acts as a strong halogen-bond donor toward carbonyl oxygen acceptors (C=O···Br distance ≈ 3.1–3.3 Å), while the chlorine at position 5 contributes a secondary, orthogonally oriented interaction that stabilizes a two-dimensional cocrystal lattice . Symmetrical dihalo analogs produce isotactic halogen-bonded chains that often result in close-packed, poorly soluble crystals, whereas the mixed Br/Cl pattern introduces lattice frustration that can lower the melting point and increase aqueous solubility . This has direct implications for improving the bioavailability of sulfonamide-based lead compounds.

Aromatase-Focused Probe Development Leveraging Dual Halogen–Leu477 Hydrophobic Contact

Based on the demonstrated SAR that chloro- and bromo-substituted benzenesulfonamides achieve sub-micromolar aromatase inhibition via hydrophobic contact with Leu477 (IC₅₀ = 50 nM for the chloro analog, 60 nM for the bromo analog) , the target compound's 2-bromo-5-chloro motif is predicted to present a continuous hydrophobic surface spanning both substituent positions, potentially enhancing van der Waals complementarity with the aromatase active-site cleft relative to single-halogen scaffolds. The non-halogenated N-methylbenzenesulfonamide parent lacks this contact entirely, making the target compound a more attractive starting point for hit-to-lead optimization in estrogen-dependent breast cancer programs .

Chromatographic Method Development and Impurity Profiling in Regulated Synthesis

The distinct predicted density (~1.7 g·cm⁻³, between that of the lighter dichloro analog at 1.5 g·cm⁻³ and heavier dibromo analog at 1.9 g·cm⁻³) and intermediate boiling point (~370 °C) provide a unique chromatographic retention-time window for the target compound . This facilitates HPLC/UPLC method development for purity assessment and impurity tracking in multi-step syntheses where several dihalogenated sulfonamide intermediates co-exist. Analytical laboratories developing GLP-compliant purity methods for benzenesulfonamide-based API intermediates can exploit this differentiation to achieve baseline separation of the target compound from its dichloro, dibromo, bromo-fluoro, and mono-bromo process-related substances .

Quote Request

Request a Quote for 2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.